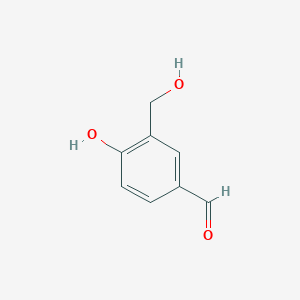

4-Hydroxy-3-(hydroxymethyl)benzaldehyde

Description

Contextualization as a Benzaldehyde (B42025) Derivative

4-Hydroxy-3-(hydroxymethyl)benzaldehyde is an organic compound belonging to the benzaldehyde family. ontosight.aiontosight.ai Its chemical structure is characterized by a benzene (B151609) ring substituted with a formyl group (-CHO), which defines it as a benzaldehyde. ontosight.ai In addition to the aldehyde functional group, its structure includes a hydroxyl group (-OH) at the 4-position and a hydroxymethyl group (-CH2OH) at the 3-position of the aromatic ring. ontosight.ai This specific arrangement of functional groups imparts distinct chemical properties and reactivity to the molecule. ontosight.ai

The compound's fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H8O3 |

| Molecular Weight | 152.15 g/mol |

| Melting Point | 113-115°C |

| IUPAC Name | This compound |

| CAS Number | 54030-32-9 |

| Data sourced from multiple references. ontosight.ainih.govchemscene.com |

Overview of Research Significance and Academic Relevance

The academic relevance of this compound is multifaceted, stemming from its roles as a key impurity in pharmaceutical manufacturing and as a versatile reagent in organic synthesis. chemicalbook.com

One of its most defined roles is as a known impurity of Salbutamol (also known as Albuterol), a widely used bronchodilator. chemicalbook.com As "Salbutamol Impurity Q," it serves as a critical reference standard in the quality control and analysis of the active pharmaceutical ingredient, ensuring the purity and safety of the final drug product. nih.govchemicalbook.com

Beyond its function in pharmaceutical analysis, the compound is a valuable building block in the synthesis of more complex molecules. Researchers utilize it as a reagent in the preparation of compounds with potential therapeutic applications. For instance, it is used to synthesize cinnamyl alcohol-like compounds being investigated for diseases related to free radicals. chemicalbook.com It also serves as a reagent in the synthesis of 5-Diacetoxymethyl-cycloSal-d4TMP, a prototype for pronucleotides that may possess antiviral activities against HIV. chemicalbook.com Furthermore, the compound has been noted for its potential antimicrobial and antioxidant properties, making it a subject of interest for developing new drugs and functional materials. ontosight.ai

The diverse applications of this compound in research are highlighted below.

| Research Area | Application of this compound |

| Pharmaceutical Analysis | Serves as "Salbutamol Impurity Q," an impurity reference standard for Albuterol. chemicalbook.com |

| Organic Synthesis | Used as a reagent in the preparation of cinnamyl alcohol-like compounds. chemicalbook.com |

| Antiviral Research | Employed as a reagent in the synthesis of cycloSal-pronucleotides with potential anti-HIV activity. chemicalbook.com |

| Materials Science | Investigated for the development of new functional materials due to its antioxidant properties. ontosight.ai |

| Agrochemicals | Explored for potential applications in the agrochemical field. ontosight.ai |

Its synthesis can be achieved through methods such as the oxidation of vanillin (B372448) or the hydrolysis of lignin (B12514952). ontosight.ai The compound is slightly soluble in water but soluble in organic solvents like ethanol (B145695) and methanol. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-(hydroxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-4,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXZNYRQOPBUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202371 | |

| Record name | 4-Hydroxy-3-(hydroxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54030-32-9 | |

| Record name | 4-Hydroxy-3-(hydroxymethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54030-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-(hydroxymethyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054030329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-(hydroxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-(hydroxymethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-(HYDROXYMETHYL)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS48HCI63J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Approaches for 4 Hydroxy 3 Hydroxymethyl Benzaldehyde

Established Synthetic Pathways

Established methods for the synthesis of 4-hydroxy-3-(hydroxymethyl)benzaldehyde often rely on the chemical modification of closely related and abundant starting materials. These pathways include the reduction of vanillin's aldehyde group and the controlled breakdown of lignin (B12514952).

Reduction Reactions of Related Precursors (e.g., Vanillin (B372448) Reduction)

A primary and logical route to this compound is the selective reduction of the aldehyde functional group of vanillin (4-hydroxy-3-methoxybenzaldehyde). This transformation requires a reducing agent that can convert the aldehyde to a primary alcohol without affecting the phenolic hydroxyl group or the aromatic ring. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and selectivity for carbonyl groups. udel.educhegg.comsciencemadness.org

The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or a mixture of ethanol and water. The vanillin is dissolved in the solvent, and the sodium borohydride is added portion-wise, often at a controlled temperature to manage the exothermic nature of the reaction. udel.edu The borohydride anion (BH₄⁻) attacks the electrophilic carbon of the aldehyde, leading to the formation of an alkoxide intermediate, which is subsequently protonated by the solvent to yield the desired vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol). chegg.com While the direct product of this reaction is vanillyl alcohol, subsequent modification of the methoxy (B1213986) group would be necessary to arrive at this compound, a transformation that is not straightforward and not widely documented as a direct conversion.

It is important to note that the term "oxidation of vanillin" mentioned in some overviews as a route to this compound is chemically counterintuitive, as it would require the oxidation of the methyl group of the methoxy substituent, which is a challenging and less common transformation compared to the reduction of the aldehyde. ontosight.ai Therefore, selective reduction of the aldehyde is the more chemically sound and established pathway starting from vanillin.

Hydrolytic Processes (e.g., Lignin Hydrolysis)

Lignin, a major component of lignocellulosic biomass, is a complex, three-dimensional polymer composed of phenylpropane units. Due to its aromatic nature, lignin is a potential renewable source for various aromatic chemicals, including aldehydes and phenols. acs.orgnih.gov The depolymerization of lignin through hydrolytic processes can yield a mixture of valuable compounds, and under specific conditions, could potentially be a source of this compound or its precursors. ontosight.ai

Lignin depolymerization can be achieved through various methods, including alkaline wet oxidation, where lignin is treated with an oxidizing agent in an alkaline medium at elevated temperatures and pressures. epa.gov These processes can cleave the ether and carbon-carbon bonds within the lignin structure, releasing smaller aromatic molecules. acs.orgnih.gov For instance, the alkaline oxidation of lignin is a commercial process for the production of vanillin. researchgate.net

The product distribution from lignin depolymerization is highly dependent on the lignin source, the type of catalyst used, and the reaction conditions such as temperature, pressure, and pH. nih.govmdpi.com While the direct isolation of this compound from lignin hydrolysis is not extensively reported, it is plausible that this compound could be present in the complex mixture of products, or that specific lignin structures and depolymerization conditions could be tailored to favor its formation. researchgate.net For example, catalytic hydrogenolysis, another method of lignin depolymerization, can preserve some of the side-chain functionalities of the phenylpropane units. scispace.com Further research is needed to develop selective hydrolytic processes that can maximize the yield of this specific compound from lignin.

Advanced and Selective Synthetic Strategies

To overcome the challenges of selectivity and to develop more sustainable synthetic routes, advanced strategies are being investigated. These include the use of selective catalysts for the oxidation of hydroxymethyl groups in complex mixtures and the optimization of reaction parameters to enhance yield and purity.

Selective Oxidation of Hydroxymethyl Groups in Phenolic Mixtures

In the context of producing this compound, a key challenge lies in the selective oxidation of a hydroxymethyl group attached to a phenolic ring, especially when other reactive functional groups are present. Research into the selective oxidation of benzylic alcohols, which are structurally similar to the hydroxymethyl group in the target molecule, provides valuable insights. researchgate.net

Various catalytic systems have been developed for the selective oxidation of benzylic alcohols to their corresponding aldehydes or ketones. These methods often employ mild oxidants and catalysts to avoid over-oxidation to carboxylic acids or reactions with other sensitive groups. For example, systems utilizing manganese(III) acetate (B1210297) in the presence of a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have shown high chemoselectivity for the oxidation of allylic and activated benzylic alcohols. nih.gov

Photochemical oxidation methods using iron salts as photocatalysts and molecular oxygen (from air) as the oxidant have also been reported for the selective oxidation of benzylic alcohols under mild conditions. researchgate.net Furthermore, palladium-based catalysts supported on materials like ceria nanorods have demonstrated efficacy in the aerobic, solvent-free oxidation of benzyl (B1604629) alcohol derivatives, with the electronic nature of the substituents on the aromatic ring influencing the reaction rate. mdpi.com Bimetallic palladium-iron catalysts have also been shown to be effective for the selective oxidation of benzyl alcohol to benzaldehyde (B42025) via the in-situ production of hydrogen peroxide. acs.org These advanced catalytic approaches could potentially be adapted for the selective oxidation of a hydroxymethyl group in a phenolic precursor to yield this compound.

Optimized Reaction Conditions and Process Parameters

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing by-product formation. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, pressure, and reaction time.

For instance, in the context of producing aromatic aldehydes from lignin, the optimization of alkaline wet oxidation processes has been studied. The use of mixed oxide catalysts, such as Cu-Mn oxides, has been shown to influence the product distribution, with higher copper content potentially leading to the over-oxidation of vanillin to vanillic acid. epa.gov The reaction temperature is also a critical parameter; for example, in the oxidation of Kraft lignin, the highest vanillin yield was observed at 133°C. mdpi.com

In the synthesis of vanillin from 4-hydroxybenzaldehyde (B117250), a two-step process involving bromination followed by a copper-mediated methoxide (B1231860) coupling has been described. The optimization of this process involves careful control of the reaction time in the bromination step to avoid the formation of di-bromo by-products. udel.edu

The table below presents a summary of reaction conditions from related syntheses that could inform the optimization of processes for producing this compound.

| Precursor/Related Compound | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure | Yield/Selectivity |

| Lignin | CuO/Al₂O₃ | Aqueous NaOH | 80 | Atmospheric | 59.14 mg/L Vanillin |

| Lignin | Cu-Mn mixed oxide | Aqueous NaOH / H₂O₂ | 120-180 | Not specified | Influences vanillin/vanillic acid ratio |

| 4-Hydroxybenzaldehyde | Br₂ then NaOMe/CuBr | Methanol/Ethyl Acetate | Not specified | Atmospheric | ~74% Vanillin |

| Benzyl Alcohol | PdOx/CeO₂-NR | Solvent-free | Not specified | Atmospheric (air) | Good conversion, high selectivity to aldehyde |

| Benzyl Alcohol | Pd-Fe/TiO₂ | Methanol | 50 | 2.9 MPa H₂/CO₂, 1.1 MPa O₂/CO₂ | High rate of selective oxidation |

These examples highlight the importance of a multi-parameter approach to optimize the synthesis of aromatic aldehydes. Similar systematic studies would be necessary to determine the ideal conditions for the efficient and selective production of this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxy 3 Hydroxymethyl Benzaldehyde

Influence of Molecular Structure on Chemical Behavior

The reactivity of 4-Hydroxy-3-(hydroxymethyl)benzaldehyde is a composite of the individual characteristics of its three functional groups, which mutually influence each other's chemical properties.

Aldehyde Group (-CHO): The aldehyde group is the primary site of electrophilicity in the molecule. The carbonyl carbon is electron-deficient due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. This group is central to nucleophilic addition and condensation reactions. Its presence also deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta positions relative to itself.

Phenolic Hydroxyl Group (-OH at C4): This group is acidic and can be deprotonated by a base to form a phenoxide ion. This deprotonation significantly activates the aromatic ring towards electrophilic substitution by increasing its electron density. The phenolic hydroxyl is also a strong hydrogen bond donor and acceptor.

Benzylic Hydroxyl Group (-CH₂OH at C3): The hydroxymethyl group's primary alcohol can participate in reactions typical of alcohols, such as esterification or oxidation. It also acts as a hydrogen bond donor and acceptor, influencing the molecule's physical properties and intermolecular associations.

The collective presence of these groups makes this compound a versatile intermediate in organic synthesis. googleapis.com

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | chemscene.com |

| Molecular Weight | 152.15 g/mol | chemscene.comnih.gov |

| XLogP3 | 0.5 | nih.gov |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | chemscene.com |

The presence of two hydroxyl groups and one aldehyde group provides multiple sites for hydrogen bonding, which significantly impacts the compound's physical state, solubility, and chemical reactivity.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the phenolic hydroxyl group and the oxygen of the adjacent hydroxymethyl group, or with the aldehyde's carbonyl oxygen. This internal bonding can influence the conformation of the molecule and the acidity and reactivity of the involved functional groups.

Intermolecular Hydrogen Bonding: Molecules of this compound can associate with each other in the solid state and in solution through a network of intermolecular hydrogen bonds. The hydroxyl groups can act as donors, while the oxygen atoms of the hydroxyl and aldehyde groups can act as acceptors. These strong intermolecular forces contribute to its solid-state nature at room temperature and its solubility in polar solvents.

The core of the molecule is a planar benzene (B151609) ring, which facilitates non-covalent interactions with other aromatic systems. These interactions are crucial in molecular recognition and the formation of supramolecular structures.

π-π Stacking: The electron-rich π-system of the benzene ring can interact with other aromatic rings through π-π stacking. researchgate.net These interactions can occur in various geometries, such as parallel-displaced or T-shaped configurations. mdpi.com The electronic nature of the substituents influences the strength of these interactions; the hydroxyl groups (electron-donating) and the aldehyde group (electron-withdrawing) modulate the electron density of the ring, affecting how it stacks with other molecules. acs.org

Reaction Pathways and Derivatization Potential

The functional groups of this compound serve as handles for a variety of chemical transformations, allowing for its use as a building block in the synthesis of more complex molecules.

The electrophilic carbonyl carbon of the aldehyde is a prime target for a wide range of nucleophiles. This class of reaction is fundamental to modifying the aldehyde group and extending the carbon skeleton. youtube.com The initial addition of a nucleophile to the carbonyl group forms a tetrahedral alkoxide intermediate, which is typically protonated in a subsequent step to yield the final product. youtube.com

Table 2: Examples of Nucleophilic Addition Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Type | General Product Structure |

| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Diol | |

| Organometallics (R⁻) | Grignard Reagent (R-MgBr) | Secondary Alcohol | |

| Cyanide (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin | |

| Amines (R-NH₂) | Primary Amine | Imine |

Condensation reactions are a vital tool for carbon-carbon bond formation, typically involving the reaction of the aldehyde with a nucleophile, followed by the elimination of a small molecule like water. wikipedia.org

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or diethyl malonate. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base. The initial addition product readily undergoes dehydration to form a stable α,β-unsaturated product. sigmaaldrich.com

Doebner Modification: A variation of the Knoevenagel condensation, the Doebner modification, uses pyridine as a solvent and catalyst when the active methylene compound is a carboxylic acid like malonic acid. This process is often followed by decarboxylation upon heating, yielding a cinnamic acid derivative. wikipedia.orgorganic-chemistry.org For instance, reacting this compound with malonic acid under Doebner conditions would be expected to produce 4-hydroxy-3-(hydroxymethyl)cinnamic acid.

These condensation reactions are instrumental in synthesizing various compounds, including coumarins and other heterocyclic systems. researchgate.netresearchgate.net

Oxidation Reactions

The chemical structure of this compound contains three functional groups susceptible to oxidation: a phenolic hydroxyl, a primary benzylic alcohol, and an aromatic aldehyde. The outcome of an oxidation reaction is highly dependent on the choice of oxidizing agent and the reaction conditions, which allows for selective transformation of the molecule.

Strong oxidizing agents, such as potassium permanganate (KMnO₄) in acidic media, are capable of oxidizing both the aldehyde and the primary alcohol functional groups. The aldehyde is readily oxidized to a carboxylic acid. Similarly, the hydroxymethyl group can be oxidized to a carboxylic acid. The phenolic hydroxyl group increases the electron density of the aromatic ring, making it susceptible to oxidation under harsh conditions, but typically the side chains are more reactive. A kinetic study on the permanganate oxidation of the closely related 4-hydroxybenzaldehyde (B117250) revealed that the reaction yields 4-hydroxybenzoic acid. sphinxsai.com For this compound, complete oxidation would likely lead to the formation of 4-hydroxy-1,3-benzenedicarboxylic acid.

More selective oxidation can be achieved using milder or specific reagents. Catalytic oxidation using platinum on carbon (Pt/C) in an alkaline solution with oxygen is a known method for selectively converting benzylic alcohols to aldehydes. google.com However, since the target molecule already possesses an aldehyde group, this type of reaction is more relevant for the synthesis of related compounds. Other processes allow for the selective oxidation of a hydroxymethyl group to a formyl group while another is oxidized to a carboxyl group on the same aromatic ring. google.com It is plausible that specific conditions could be found to selectively oxidize the benzylic alcohol in this compound to a second aldehyde group, yielding 4-hydroxyisophthalaldehyde, or to selectively oxidize the aldehyde to a carboxylic acid, yielding 4-hydroxy-3-(hydroxymethyl)benzoic acid.

The following table summarizes the potential products from the oxidation of this compound based on the type of oxidant used.

| Oxidizing Agent/Condition | Reactive Site(s) | Likely Product(s) |

| Potassium Permanganate (KMnO₄), Acidic | Aldehyde and Hydroxymethyl group | 4-hydroxy-1,3-benzenedicarboxylic acid |

| Mild Oxidant (e.g., Ag₂O) | Aldehyde group | 4-hydroxy-3-(hydroxymethyl)benzoic acid |

| Selective Catalyst System | Hydroxymethyl group | 4-hydroxyisophthalaldehyde |

Complexation Studies with Metal Ions

This compound possesses functional groups that make it an effective ligand for coordination with metal ions. cymitquimica.com The phenolic hydroxyl group and the oxygen atoms of the aldehyde and hydroxymethyl groups can act as Lewis basic sites, donating electron pairs to a metal center to form coordination complexes. The molecule can function as a monodentate or a polydentate ligand, depending on the metal ion, the solvent, and the pH of the medium.

Research on analogous compounds, such as 4-hydroxy-3-methoxybenzaldehyde (vanillin), has demonstrated their ability to form stable complexes with various transition metals. researchgate.net In these studies, vanillin (B372448) was shown to coordinate with Cu(II), Ni(II), and Co(II) ions, with spectroscopic evidence indicating that the phenolic hydroxyl group is deprotonated and binds to the metal ion. researchgate.net It is highly probable that this compound behaves similarly, acting as an anionic bidentate ligand by coordinating through the phenolate oxygen and the adjacent aldehyde oxygen, forming a stable five-membered chelate ring. The hydroxymethyl group could also be involved in coordination, potentially leading to more complex structures or bridging between metal centers.

The ability of this compound and related structures to chelate metal ions is an area of active investigation. For instance, polymeric resins incorporating 4-hydroxybenzaldehyde have been evaluated for their ability to bind and remove heavy metal ions like Hg²⁺, Ni²⁺, and Pb²⁺ from aqueous solutions.

The potential coordination modes and involved donor atoms are outlined in the table below.

| Metal Ion | Potential Donor Atoms | Possible Chelation Mode |

| Transition Metals (e.g., Cu²⁺, Ni²⁺) | Phenolic Oxygen, Aldehyde Oxygen | Bidentate (O, O) |

| Lanthanide Ions (e.g., Eu³⁺, Tb³⁺) | Phenolic Oxygen, Aldehyde Oxygen | Bidentate (O, O) |

| Heavy Metals (e.g., Pb²⁺, Hg²⁺) | Phenolic Oxygen, Hydroxymethyl Oxygen | Bidentate (O, O) |

Formation of Carboxylic Acid Derivatives

Carboxylic acid derivatives, such as esters and amides, are typically synthesized from a carboxylic acid precursor. Therefore, to form these derivatives from this compound, the aldehyde functional group must first be oxidized to a carboxylic acid. This initial step would produce 4-hydroxy-3-(hydroxymethyl)benzoic acid.

Once the intermediate carboxylic acid is formed, standard synthetic methodologies can be employed for its conversion into various derivatives.

Esterification: Esters can be prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net For example, reacting 4-hydroxy-3-(hydroxymethyl)benzoic acid with methanol would yield methyl 4-hydroxy-3-(hydroxymethyl)benzoate. This reaction is an equilibrium process, and water is typically removed to drive it towards the product side.

Amidation: The formation of amides requires the reaction of the carboxylic acid with an amine. This reaction is often facilitated by a coupling agent or by converting the carboxylic acid into a more reactive intermediate, as direct reaction requires high temperatures. sciepub.com Modern methods include the use of catalysts like boric acid to promote the direct condensation of a carboxylic acid and an amine. sciepub.comresearchgate.net For instance, reacting 4-hydroxy-3-(hydroxymethyl)benzoic acid with benzylamine in the presence of a suitable catalyst would yield N-benzyl-4-hydroxy-3-(hydroxymethyl)benzamide.

The table below illustrates the two-step process for forming representative carboxylic acid derivatives.

| Derivative Type | Step 1: Reagent | Intermediate | Step 2: Reagent(s) | Final Product |

| Methyl Ester | Mild Oxidant (e.g., Ag₂O) | 4-hydroxy-3-(hydroxymethyl)benzoic acid | Methanol (CH₃OH), H₂SO₄ | Methyl 4-hydroxy-3-(hydroxymethyl)benzoate |

| Ethyl Ester | Mild Oxidant (e.g., Ag₂O) | 4-hydroxy-3-(hydroxymethyl)benzoic acid | Ethanol (B145695) (C₂H₅OH), H₂SO₄ | Ethyl 4-hydroxy-3-(hydroxymethyl)benzoate |

| Benzyl (B1604629) Amide | Mild Oxidant (e.g., Ag₂O) | 4-hydroxy-3-(hydroxymethyl)benzoic acid | Benzylamine, Boric Acid Catalyst | N-benzyl-4-hydroxy-3-(hydroxymethyl)benzamide |

Role as a Reagent in Organic Transformations

This compound serves as a versatile building block in organic synthesis due to the reactivity of its aldehyde group. cymitquimica.com The aldehyde functionality is a key site for carbon-carbon bond formation.

One of the most prominent reactions involving this compound is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to the aldehyde, followed by dehydration. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium salt. researchgate.net When this compound is reacted with a compound like malononitrile or diethyl malonate, it leads to the formation of an α,β-unsaturated product, which is a valuable intermediate for the synthesis of more complex molecules. nih.gov

For example, the condensation with malonic acid, a variant known as the Doebner modification, results in the formation of a cinnamic acid derivative after condensation and subsequent decarboxylation. wikipedia.org These transformations are fundamental in synthesizing compounds for various applications, including pharmaceuticals and materials science. chemicalbook.com The compound has been used as a reagent in the synthesis of pronucleotides with potential antiviral activity against HIV. chemicalbook.com

The table below provides examples of organic transformations where this compound acts as a key reagent.

| Reaction Type | Reagent(s) | Catalyst | Product |

| Knoevenagel Condensation | Malononitrile | Piperidine | 2-(4-hydroxy-3-(hydroxymethyl)benzylidene)malononitrile |

| Knoevenagel Condensation | Diethyl malonate | Ammonium Acetate (B1210297) | Diethyl 2-(4-hydroxy-3-(hydroxymethyl)benzylidene)malonate |

| Doebner Modification | Malonic acid | Pyridine/Piperidine | 3-(4-hydroxy-3-(hydroxymethyl)phenyl)acrylic acid |

Advanced Spectroscopic and Computational Characterization of 4 Hydroxy 3 Hydroxymethyl Benzaldehyde

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of a compound. For 4-Hydroxy-3-(hydroxymethyl)benzaldehyde, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would provide a detailed picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: A predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear as multiplets or distinct doublets and singlets in the downfield region (typically δ 6.0-8.0 ppm). The aldehydic proton would be a highly deshielded singlet even further downfield (around δ 9.0-10.0 ppm). The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet, and the hydroxyl (-OH) protons of both the phenolic and alcoholic groups would present as broad singlets, with their chemical shifts being concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon framework. The aldehydic carbonyl carbon would have a characteristic resonance in the highly deshielded region of the spectrum (around δ 190 ppm). The aromatic carbons would show a series of signals in the δ 110-160 ppm range, with the carbon bearing the hydroxyl group being the most shielded. The carbon of the hydroxymethyl group would appear in the more upfield region (around δ 60-70 ppm).

Interactive Data Table: Predicted NMR Data

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic CH | 9.0 - 10.0 | ~190 |

| Aromatic CH | 6.0 - 8.0 | 110 - 160 |

| Hydroxymethyl CH₂ | ~4.5 | 60 - 70 |

| Phenolic OH | Variable | - |

| Alcoholic OH | Variable | - |

Note: These are predicted values and actual experimental data may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (152.15 g/mol ). Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom to form a stable acylium ion [M-H]⁺, and the loss of the formyl group (-CHO) to give a [M-CHO]⁺ fragment. Further fragmentation of the aromatic ring would also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic and alcoholic hydroxyl groups. A strong, sharp peak around 1650-1700 cm⁻¹ would be characteristic of the C=O stretching of the aldehyde. Absorptions in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching vibrations of the aromatic ring.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Hydroxyl (-OH) | 3200 - 3600 (broad) | O-H Stretch |

| Aldehyde (C=O) | 1650 - 1700 (strong, sharp) | C=O Stretch |

| Aromatic (C=C) | 1450 - 1600 | C=C Stretch |

X-ray Crystallography and Solid-State Structural Analysis

To date, a crystal structure of this compound has not been deposited in the Cambridge Structural Database. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals were grown, this technique would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state. This would reveal how the molecules pack in the crystal lattice and the nature of the hydrogen-bonding network involving the phenolic hydroxyl, alcoholic hydroxyl, and aldehyde carbonyl groups.

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into the electronic structure, geometry, and properties of molecules, complementing experimental data.

Molecular Modeling and Conformational Analysis

Molecular modeling studies of this compound would involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to calculate its optimized geometry and predict its spectroscopic properties. Conformational analysis would be important to identify the most stable arrangement of the hydroxymethyl group relative to the aromatic ring and the aldehyde function. These calculations could also predict the rotational barriers of the hydroxymethyl and formyl groups. Such theoretical studies can aid in the interpretation of experimental spectroscopic data and provide a deeper understanding of the molecule's structure and reactivity.

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the structural and electronic properties of molecules at the atomic level. For this compound, DFT methods are utilized to predict its optimized molecular geometry, vibrational frequencies, and electronic characteristics, offering theoretical insights that complement experimental findings. These computational studies are frequently performed using specific functionals and basis sets, such as the B3LYP functional combined with the 6-31G(d,p) basis set, which has been shown to provide a reliable balance between computational cost and accuracy for organic molecules.

The theoretical calculations for this compound would typically begin with a geometry optimization to find the most stable conformation of the molecule. This process determines the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Following optimization, further calculations can elucidate the electronic properties of the molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a higher reactivity.

Moreover, the distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing valuable information about potential sites for intermolecular interactions.

While specific, detailed research findings from quantum chemical calculations exclusively for this compound are not widely available in the public domain, the established methodologies of DFT allow for the theoretical prediction of its properties. The data generated from such studies would be instrumental in understanding its chemical behavior and in the rational design of new functional materials and pharmaceutical agents. The tables below are illustrative of the types of data that would be generated from such a computational study.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Predicted via DFT)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-C (aromatic) | ~1.39 - 1.41 |

| C-O (hydroxyl) | ~1.36 | |

| C=O (aldehyde) | ~1.21 | |

| C-C (aldehyde) | ~1.48 | |

| C-C (hydroxymethyl) | ~1.51 | |

| C-O (hydroxymethyl) | ~1.43 | |

| Bond Angles (°) | C-C-C (aromatic) | ~118 - 121 |

| C-C=O (aldehyde) | ~124 | |

| C-C-H (aldehyde) | ~116 | |

| C-C-O (hydroxyl) | ~118 | |

| C-C-C (hydroxymethyl) | ~120 | |

| C-O-H (hydroxyl) | ~109 | |

| Dihedral Angles (°) | O=C-C-C | ~180 (for planarity) |

| H-O-C-C | Variable (depending on H-bonding) |

Note: The values in this table are approximate and represent typical ranges for similar aromatic aldehydes. Precise values would require a dedicated DFT calculation for this specific molecule.

Table 2: Illustrative Calculated Electronic Properties of this compound (Predicted via DFT)

| Property | Predicted Value | Unit |

| Energy of HOMO | (Value) | eV |

| Energy of LUMO | (Value) | eV |

| HOMO-LUMO Energy Gap | (Value) | eV |

| Dipole Moment | (Value) | Debye |

| Ionization Potential | (Value) | eV |

| Electron Affinity | (Value) | eV |

Note: Specific numerical values for these properties are pending dedicated computational studies on this molecule.

Biological Activities and Mechanistic Insights of 4 Hydroxy 3 Hydroxymethyl Benzaldehyde

Antimicrobial Properties

Initial investigations have suggested that 4-Hydroxy-3-(hydroxymethyl)benzaldehyde possesses antimicrobial capabilities, making it a compound of interest for further research in the development of new antimicrobial agents. doi.org

Antibacterial Activity Spectrum and Efficacy

While comprehensive studies on the antibacterial spectrum of this compound are limited, research on closely related compounds provides valuable insights. For instance, a Schiff base derivative of a substituted benzaldehyde (B42025) has demonstrated a varied range of antibacterial efficacy. The minimum inhibitory concentration (MIC) of this related compound was determined against several bacterial strains, indicating its potential antibacterial activity.

It is important to note that the following data pertains to a structurally related Schiff base and not directly to this compound. This information is provided to illustrate the potential antimicrobial activity of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of a Related Schiff Base Compound

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 64 |

| Enterococcus faecalis | Gram-positive | 64 |

| Pseudomonas aeruginosa | Gram-negative | 256 |

The data suggests that this related compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. ontosight.ai Its efficacy against the Gram-negative bacterium Pseudomonas aeruginosa was found to be lower. ontosight.ai Further research is needed to establish the specific antibacterial spectrum and efficacy of this compound itself.

Structure-Activity Relationships for Antimicrobial Action

The antimicrobial activity of benzaldehyde derivatives is influenced by their chemical structure. The presence and position of functional groups on the benzene (B151609) ring play a crucial role in their biological action. For instance, the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups in this compound are expected to contribute to its antimicrobial properties.

Studies on similar phenolic aldehydes have indicated that the hydroxyl group is a key contributor to their antimicrobial efficacy. researchgate.net The position of this group relative to the aldehyde function can modulate the activity. While specific structure-activity relationship studies for this compound are not extensively documented, the general principles for phenolic compounds suggest that these functional groups enhance its ability to interact with microbial cells.

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms through which this compound exerts its antimicrobial effects have not been fully elucidated. However, based on the known mechanisms of similar phenolic compounds, several potential pathways can be proposed. One of the primary modes of action for phenolic compounds involves the disruption of the microbial cell membrane. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.

Another proposed mechanism is the interaction with essential microbial enzymes and proteins. The functional groups of this compound could potentially bind to the active sites of enzymes, inhibiting their function and disrupting critical metabolic pathways within the microorganism. Research on a related compound, 4-hydroxy-3-nitrosobenzaldehyde, suggests that its antibiotic action against E. coli involves interference with the structural and functional integrity of the cell membrane. mdpi.com

Antioxidant Potential

In addition to its antimicrobial properties, this compound has been recognized for its antioxidant potential, which is the ability to neutralize harmful free radicals. doi.org This property is significant due to the role of oxidative stress in various pathological conditions.

In Vitro Antioxidant Activity Assays

For example, in a study on hydroxybenzyl alcohol isomers, the DPPH scavenging effect was found to be concentration-dependent. nih.gov The following table illustrates the kind of data obtained from such assays for a related compound, 4-hydroxybenzyl alcohol.

Table 2: DPPH Radical Scavenging Activity of 4-Hydroxybenzyl Alcohol (a related compound)

| Concentration (µg/mL) | Scavenging Effect (%) |

|---|---|

| 20 | 25 |

| 40 | 35 |

| 80 | 63 |

| 100 | 68 |

This data demonstrates that as the concentration of the compound increases, its ability to scavenge the DPPH radical also increases. nih.gov Similar assays would be necessary to quantify the specific antioxidant activity of this compound. The antioxidant capacity of various natural hydroxybenzaldehydes has been investigated using multiple in vitro assays, including the crocin (B39872) bleaching assay, ABTS, and DPPH tests. nih.gov

Mechanistic Pathways of Antioxidant Action

The antioxidant mechanism of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization, which prevents the initiation of further oxidative chain reactions.

Studies on hydroxybenzyl alcohols have shown that they can scavenge biologically relevant reactive oxygen species (ROS) such as the hydroxyl radical (•OH). nih.gov The interaction with these radicals leads to the formation of phenoxyl radicals, which can be further stabilized. It is also suggested that these compounds can be regenerated by other antioxidants like ascorbic acid (Vitamin C), allowing them to participate in multiple radical scavenging cycles. nih.gov The antioxidant action of these compounds is believed to contribute to their protective effects against oxidative damage to biological molecules like lipids and proteins. nih.gov

Other Pharmacological Explorations

While direct and extensive pharmacological studies on this compound are limited, research into related phenolic aldehydes provides significant insights into its potential biological activities.

Investigations into Enzyme Inhibition

The structural characteristics of this compound, particularly the presence of a benzaldehyde moiety, suggest potential interactions with various enzymes. Studies on related benzaldehyde derivatives have identified them as potential enzyme inhibitors. For instance, 4-substituted benzaldehyde derivatives have been reported to exhibit tyrosinase inhibitory activities. nih.gov This inhibition is thought to occur through the formation of a Schiff base between the aldehyde group of the compound and a primary amino group within the enzyme's active site. nih.gov The aldehyde group is considered crucial for this inhibitory action; replacement of the aldehyde group at the C-1 position in the benzene ring with a carboxy group can lead to a complete loss of inhibitory potency. nih.gov This suggests that the formyl group is a key pharmacophore for this specific enzymatic interaction.

Cytotoxicity Studies of Related Compounds

The cytotoxic potential of compounds structurally related to this compound has been evaluated against various cell lines. Research on di- and tri-hydroxybenzaldehydes, for example, has explored their effects on tumor cells. nih.gov One study investigated the cytotoxic effects of 2,4,5-trihydroxybenzaldehyde (B1348259) (2,4,5-THBA), 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA), and 2,5-dihydroxybenzaldehyde (B135720) (2,5-DHBA) on human nasopharynx carcinoma (KB), human hepatoblastoma (HepG2), and human leukemia (HL-60) cells. nih.gov The results indicated that 2,4,5-THBA, in particular, demonstrated significant cytotoxicity against HL-60 cells, suggesting its potential as a chemopreventive or chemotherapeutic agent. nih.gov

Similarly, studies on benzaldehyde, the parent compound, have assessed its cytotoxic and apoptotic effects on cultured human lymphocytes. researchgate.net Treatment with benzaldehyde at concentrations of 10, 25, and 50 μg/mL was found to increase cytotoxicity and significantly decrease cell numbers after 6 and 24 hours. researchgate.net Furthermore, these concentrations were shown to cause significant DNA damage, indicating that the toxic effects of benzaldehyde should be carefully evaluated before its use in consumer products. researchgate.net

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 2,4,5-Trihydroxybenzaldehyde (2,4,5-THBA) | Human leukemia (HL-60) | Significant cytotoxicity | nih.gov |

| Benzaldehyde | Cultured human lymphocytes | Increased cytotoxicity and DNA damage at 10, 25, and 50 μg/mL | researchgate.net |

| 3,4-Dihydroxybenzaldehyde (3,4-DHBA) | KB, HepG2, HL-60 cells | Tested for cytotoxicity | nih.gov |

| 2,5-Dihydroxybenzaldehyde (2,5-DHBA) | KB, HepG2, HL-60 cells | Tested for cytotoxicity | nih.gov |

Immunomodulatory Potential (as suggested for related aldehydes)

Phenolic compounds and aldehydes, as a class, are recognized for their potential to modulate the immune system. nih.govmdpi.comnih.gov These compounds can influence immune responses through various mechanisms, including the inhibition of enzymes involved in inflammatory and allergic reactions. mdpi.com For example, some phenolic compounds can inhibit cyclooxygenase enzymes, which are key to the synthesis of prostaglandins, essential mediators of inflammation. mdpi.com

Furthermore, phenolic compounds can regulate the production of cytokines, which are signaling molecules that mediate and regulate immunity and inflammation. mdpi.comresearchgate.net They have been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α in various cell types. mdpi.comresearchgate.net Aldehydes found in essential oils have also been evaluated for their immunomodulatory activities, with some showing an ability to increase hemagglutinating antibody titers and hypersensitivity reactions in vivo. nih.gov This body of research suggests that phenolic aldehydes, by extension, could possess the ability to influence immune system functions, although the toxicity of some aldehydes can be a limiting factor. nih.gov

Toxicological and Sensitizing Capacity Studies (based on related compounds)

The toxicological profile of this compound can be partially inferred from data on the compound itself and its structural relatives, such as benzaldehyde. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazard statements: it is considered harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. nih.gov

Studies on benzaldehyde provide further context. Benzaldehyde is used as an intermediate in the pharmaceutical industry and may cause contact dermatitis in humans. nih.gov It has also tested positive in a sister chromatid exchange assay using human lymphocytes. nih.gov This indicates a potential for genotoxic effects, as the compound was found to induce the formation of DNA-protein cross-links in cultured human lymphoma cells. nih.gov

| Compound | Finding / Hazard Classification | Reference |

|---|---|---|

| This compound | H302: Harmful if swallowed | nih.gov |

| H315: Causes skin irritation | nih.gov | |

| H319: Causes serious eye irritation | nih.gov | |

| H335: May cause respiratory irritation | nih.gov | |

| Benzaldehyde | May cause contact dermatitis | nih.gov |

| Positive in sister chromatid exchange assay with human lymphocytes | nih.gov |

Research Applications and Potential Industrial Relevance

Utility as a Building Block in Complex Organic Synthesis

The chemical architecture of 4-Hydroxy-3-(hydroxymethyl)benzaldehyde, with its aldehyde, phenolic hydroxyl, and benzylic alcohol functionalities, makes it a versatile building block for the construction of more complex molecules. Organic chemists can selectively target these groups to build intricate molecular frameworks. For instance, the aldehyde group can readily participate in reactions such as Schiff base formation, Wittig reactions, and reductions, while the hydroxyl groups can be used in etherification or esterification reactions.

Its utility is comparable to that of structurally similar compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which is widely used as a starting material for synthesizing a diverse range of derivatives. researchgate.net The reactivity of this compound allows it to be a precursor for various heterocyclic and polyfunctional compounds. For example, the aldehyde can react with formic acid to yield the corresponding carboxylic acid, which can then be further derivatized. biosynth.com This capacity to serve as a scaffold for adding molecular complexity is a key aspect of its industrial relevance.

Intermediate in Pharmaceutical and Agrochemical Development

In the pharmaceutical industry, this compound is recognized primarily as an important intermediate and a known impurity in the synthesis of Salbutamol (also known as Albuterol), a widely used bronchodilator. usp.orglgcstandards.com Its presence as an impurity, specifically Salbutamol EP Impurity Q, necessitates its synthesis for use as an analytical reference standard in quality control processes for the drug. usp.org

Beyond its role in Salbutamol synthesis, the compound is a promising candidate for the development of new drugs due to its inherent biological properties, including antimicrobial and antioxidant activities. ontosight.ai Research into related compounds, such as 4-hydroxy-3-methylbenzaldehyde, has shown fungicidal activity, suggesting potential applications in the agrochemical sector for developing new crop protection agents. ontosight.aibiosynth.com The core structure of this compound serves as a valuable starting point for the medicinal chemistry campaigns aimed at discovering novel therapeutic and agrochemical agents.

Applications in Materials Science

The potential of this compound extends into the field of materials science, where it can be used as a monomer or a precursor for creating specialized polymers and functional materials.

The compound's hydroxyl and hydroxymethyl groups are suitable for polymerization reactions, particularly in the synthesis of polyesters, polycarbonates, and polyurethanes. It can be considered a bio-based building block, especially as similar aromatic aldehydes like vanillin and syringaldehyde (B56468) can be derived from lignin (B12514952), a waste product of the paper industry. ambeed.com Research has demonstrated the synthesis of novel polymers, such as self-immolative polycarbamates, from vanillyl alcohol, a derivative of the closely related vanillin. ambeed.com This indicates a strong potential for this compound to be used in creating new, potentially biodegradable polymers and coatings. The homopolymer of the related 4-hydroxybenzaldehyde (B117250) has also been explored for various applications, underscoring the utility of this class of compounds in polymer science. ontosight.ai

Functional materials are designed to possess specific, often active, properties. This compound is a promising candidate for developing such materials, in part due to its antioxidant properties. ontosight.ai By incorporating this molecule into a larger polymer structure, it is possible to create materials with built-in antioxidant capabilities. Such functional materials could have applications in food packaging to prevent spoilage or in biomedical devices to reduce oxidative stress. ontosight.aiontosight.ai The exploration of polymers derived from 4-hydroxybenzaldehyde in fields like biomedical engineering and optoelectronics further highlights the potential for creating advanced, functional materials from this class of compounds. ontosight.ai

Exploration in Food Science and Flavoring Applications

While direct application of this compound as a flavoring agent is not extensively documented, its close structural analogs are prominent in the food and fragrance industry. The most notable analog is vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of vanilla flavor, which is widely used as a flavoring agent. researchgate.net

Other related compounds, such as 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde), are also recognized for their contribution to the flavor profiles of foods and beverages like whisky. foodb.ca The Flavor and Extract Manufacturers Association (FEMA) has assessed various hydroxyl- and alkoxy-substituted benzyl (B1604629) derivatives as Generally Recognized as Safe (GRAS) for use as flavor ingredients. femaflavor.org This precedent suggests that this compound could be explored for its own organoleptic properties and potential use in food science, pending further sensory evaluation and safety assessment.

Data Tables

Table 1: Summary of Research Applications

| Application Area | Specific Use / Finding | Reference(s) |

| Organic Synthesis | Serves as a versatile building block for complex molecules due to multiple reactive functional groups. | biosynth.com, researchgate.net |

| Pharmaceuticals | Key intermediate and analytical impurity standard (Impurity Q) in the synthesis of Salbutamol. | usp.org, lgcstandards.com |

| Agrochemicals | Potential precursor for new fungicidal agents, based on the activity of related compounds. | ontosight.ai, ontosight.ai, biosynth.com |

| Polymers & Coatings | Can act as a monomer for creating novel polymers, including potentially bio-based and degradable plastics. | ontosight.ai, ambeed.com |

| Functional Materials | Incorporation into materials to provide antioxidant properties for applications in packaging or biomedical devices. | ontosight.ai |

| Food & Flavor | Potential for exploration as a flavoring agent, based on the widespread use of close structural analogs like vanillin. | researchgate.net, femaflavor.org, foodb.ca |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₃ | ontosight.ai |

| Molecular Weight | 152.15 g/mol | ontosight.ai, nih.gov |

| Melting Point | 113-115 °C | ontosight.ai |

| Appearance | Solid | sigmaaldrich.com |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and methanol. | ontosight.ai, biosynth.com |

| CAS Number | 54030-32-9 | nih.gov |

Future Research Directions and Emerging Paradigms for 4 Hydroxy 3 Hydroxymethyl Benzaldehyde

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry and sustainability. For 4-Hydroxy-3-(hydroxymethyl)benzaldehyde, a primary research focus will be the development of eco-friendly and efficient synthetic routes that minimize waste and energy consumption. A significant opportunity lies in the valorization of lignin (B12514952), a complex aromatic biopolymer that is a major component of lignocellulosic biomass. emerald.comnih.gov Lignin is a rich source of phenolic compounds, and its depolymerization can yield a variety of aromatic aldehydes, including vanillin (B372448), which could serve as a precursor to this compound through targeted hydroxymethylation or reduction. ontosight.ai

Biocatalysis represents another promising frontier for the sustainable synthesis of this compound. nih.govmdpi.com The use of engineered enzymes, such as oxidases and dehydrogenases, could enable the direct and selective oxidation of corresponding aromatic alcohols or the reduction of dicarboxylic acids under mild, aqueous conditions. researchgate.net This approach not only offers high selectivity and reduces the need for harsh reagents but also aligns with the growing demand for bio-based manufacturing processes. Future research will likely concentrate on the discovery and engineering of novel enzymes with tailored substrate specificity and enhanced catalytic efficiency for the production of this compound and its derivatives.

| Synthetic Approach | Advantages | Key Research Areas |

| Lignin Valorization | Utilization of a renewable and abundant feedstock, potential for integrated biorefineries. | Development of selective lignin depolymerization techniques, efficient separation and purification of target phenolic aldehydes. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering, optimization of biocatalytic processes, development of whole-cell biocatalysts. |

| Flow Chemistry | Enhanced reaction control, improved safety, potential for scalability and automation. | Development of continuous flow reactors for key synthetic steps, integration of in-line purification and analysis. |

Expansion of Reactivity Profiles for Advanced Derivatization

The unique arrangement of a hydroxyl, a hydroxymethyl, and an aldehyde group on the aromatic ring of this compound presents a rich chemical playground for advanced derivatization. Future research will focus on exploring the chemoselectivity of these functional groups to synthesize a diverse array of novel molecules with tailored properties. The aldehyde functionality can serve as a linchpin for the construction of Schiff bases, hydrazones, and other C-N linked structures, which are known to exhibit a wide range of biological activities. rsc.orgresearchgate.net

Furthermore, the hydroxyl and hydroxymethyl groups offer opportunities for polymerization and the creation of novel bio-based polymers. mdpi.comnih.gov Derivatization of these groups can lead to the formation of polyesters, polyurethanes, and phenolic resins with unique thermal and mechanical properties. mdpi.comnih.gov A key challenge and area of future investigation will be the development of selective protection and activation strategies to control the reactivity of the different hydroxyl groups, enabling the precise construction of complex molecular architectures.

| Functional Group | Potential Reactions | Resulting Structures | Potential Applications |

| Aldehyde | Schiff base formation, Knoevenagel condensation, Wittig reaction | Imines, substituted alkenes, heterocyclic compounds | Pharmaceuticals, agrochemicals, dyes |

| Phenolic Hydroxyl | Etherification, esterification | Ethers, esters | Pro-drugs, polymer building blocks |

| Hydroxymethyl | Oxidation, esterification, etherification | Carboxylic acids, esters, ethers | Cross-linking agents, monomers |

In-depth Mechanistic Elucidation of Biological Activities

Preliminary studies on analogous phenolic aldehydes suggest that this compound likely possesses interesting biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities. ontosight.aitaylorandfrancis.comtandfonline.com A critical future research direction will be to move beyond preliminary screening and delve into the in-depth mechanistic elucidation of these biological effects. Understanding the molecular targets and signaling pathways modulated by this compound is essential for its potential development as a therapeutic agent.

For its antioxidant activity, future studies should focus on quantifying its radical scavenging capabilities and its ability to modulate intracellular antioxidant defense mechanisms. nih.govjscholarpublishers.com This includes investigating its interaction with key antioxidant enzymes and its potential to activate transcription factors like Nrf2. researchgate.net In the context of anti-inflammatory effects, research should aim to identify its impact on key inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.netmdpi.com Mechanistic studies on its antimicrobial properties will involve determining its mode of action, such as disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation. nih.gov

Computational Design and Structure-Activity Relationship (SAR) Modeling

Computational chemistry and molecular modeling will play a pivotal role in accelerating the discovery and optimization of derivatives of this compound with enhanced biological activities. frontiersin.org The development of robust Quantitative Structure-Activity Relationship (QSAR) models will be a key focus. imist.manih.govresearchgate.net By correlating the structural features of a series of derivatives with their biological activities, QSAR models can provide valuable insights into the key molecular descriptors that govern a particular effect. researchgate.netnih.gov This knowledge can then be used to rationally design new compounds with improved potency and selectivity.

Molecular docking studies will be instrumental in identifying potential biological targets for this compound and its derivatives. By simulating the binding of these compounds to the active sites of proteins, researchers can predict their potential efficacy and guide further experimental validation. mdpi.com The combination of QSAR and molecular docking will enable a powerful in silico screening approach to prioritize the synthesis and testing of the most promising candidates, thereby streamlining the drug discovery process.

| Computational Technique | Application | Expected Outcome |

| QSAR | Correlate chemical structure with biological activity. | Identification of key molecular features for activity, predictive models for virtual screening. |

| Molecular Docking | Predict binding modes and affinities to biological targets. | Identification of potential protein targets, understanding of molecular interactions. |

| Molecular Dynamics | Simulate the dynamic behavior of the compound and its complexes. | Assessment of binding stability, understanding of conformational changes upon binding. |

| DFT Calculations | Determine electronic properties and reactivity. | Insights into reaction mechanisms and antioxidant potential. mdpi.com |

Exploration in Niche Applications (e.g., Sensors, Nanotechnology)

In the realm of nanotechnology, this compound can be utilized as a surface modifying agent for nanoparticles. Its functional groups can facilitate the covalent attachment to nanoparticle surfaces, imparting new properties such as improved dispersibility, biocompatibility, or catalytic activity. Furthermore, its ability to participate in polymerization reactions opens up possibilities for its use as a monomer or cross-linker in the synthesis of functional nanomaterials and hydrogels. The development of sensors based on this molecule for environmental monitoring or biomedical diagnostics represents a promising and largely unexplored research avenue. nih.gov

Q & A

Basic Research Questions

Q. What is the molecular formula, weight, and structural confirmation methodology for 4-Hydroxy-3-(hydroxymethyl)benzaldehyde?

- Answer : The molecular formula is C₈H₈O₃ (MW: 152.15 g/mol). Structural confirmation typically involves NMR spectroscopy (¹H/¹³C) to resolve hydroxyl and hydroxymethyl proton signals, mass spectrometry (MS) for molecular ion peaks (e.g., m/z 152 for [M]⁺), and FT-IR to identify aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (~3200-3600 cm⁻¹) functional groups . Crystallography or computational methods (e.g., DFT) may resolve ambiguities in tautomeric forms .

Q. What are the standard synthetic routes for this compound?

- Answer : A common approach involves functional group modification of hydroxybenzaldehyde derivatives. For example:

- Stepwise oxidation/reduction : Starting from 3-methyl-4-hydroxybenzaldehyde, hydroxymethylation via formaldehyde condensation under basic conditions .

- Microwave-assisted synthesis : Accelerated condensation reactions (e.g., chalcone derivatives) to improve yield and reduce side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for purity assessment?

- Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ ~280 nm) to quantify impurities (e.g., Salbutamol-related compounds) .

- TLC : Silica gel plates with visualization via UV or vanillin-sulfuric acid staining.

- Elemental analysis : Validate C/H/O ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in spectroscopic data for tautomeric forms?

- Answer : Density Functional Theory (DFT) calculates NMR chemical shifts and compares them to experimental data. For example:

- Optimize tautomers (e.g., keto-enol forms) using B3LYP/6-31G(d) basis sets.

- Match computed ¹³C NMR shifts (e.g., aldehyde carbon at ~190 ppm) to experimental values to confirm dominance of a specific tautomer .

Q. What experimental designs address gaps in toxicological data for this compound?

- Answer :

- In vitro assays : Cytotoxicity screening (e.g., MTT assay on HepG2 cells) to establish IC₅₀ values.

- Metabolic stability : Liver microsome studies (human/rat) to assess CYP450-mediated degradation.

- Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .

Q. How to optimize regioselectivity in derivatization reactions (e.g., etherification)?

- Answer :

- Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) groups to protect the phenolic -OH, allowing hydroxymethyl -CH₂OH to react selectively .

- Catalytic control : Pd/C or TEMPO-mediated oxidation to direct reactions toward aldehyde or hydroxymethyl groups .

Q. What methodologies characterize this compound as a pharmaceutical impurity (e.g., in Salbutamol)?

- Answer :

- Forced degradation studies : Expose Salbutamol sulfate to heat/humidity/light and monitor impurity formation via LC-MS/MS .

- Synthesis of reference standards : Compare retention times and fragmentation patterns (e.g., m/z 152 → 123 for aldehyde cleavage) with authentic samples .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

- Answer :

- Derivative libraries : Synthesize analogs (e.g., esterified hydroxymethyl, halogenated aldehydes).

- Bioassays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Correlate substituent electronic effects (Hammett σ values) with activity trends .

Key Methodological Notes

- Toxicology : Prioritize in silico models (e.g., ProTox-II) for preliminary risk assessment due to limited experimental data .

- Stereochemistry : Although achiral, monitor racemization in derivatives using polarimetry or chiral HPLC .

- Scale-up : Replace column chromatography with countercurrent distribution for gram-scale purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.